molecular formula C12H14F4N2 B6362706 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1206515-95-8

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B6362706
CAS No.: 1206515-95-8
M. Wt: 262.25 g/mol
InChI Key: JOFNQKGOVZPLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine is a compound that features a piperazine ring substituted with a 4-fluoro-2-(trifluoromethyl)phenylmethyl group

Mechanism of Action

Target of Action

The primary target of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine, also known as pTFMPP, is the serotonin system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .

Mode of Action

pTFMPP acts as a serotonergic releasing agent . It stimulates the release of serotonin from nerve endings and inhibits its reuptake, leading to an increase in serotonin concentrations in the synaptic cleft . This results in prolonged and enhanced serotonergic signaling .

Biochemical Pathways

The increased serotonin in the synaptic cleft interacts with serotonin receptors, triggering a series of biochemical reactions. These reactions can lead to various physiological effects, such as mood elevation, appetite suppression, and enhanced sensory perception .

Pharmacokinetics

Like other piperazine derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability, half-life, and other ADME properties remain to be determined.

Result of Action

The increased serotonergic signaling resulting from pTFMPP’s action can lead to various effects at the molecular and cellular levels. These effects can include changes in gene expression, neuron excitability, and synaptic plasticity . At the behavioral level, these changes can manifest as alterations in mood, appetite, sensory perception, and other psychological and physiological functions .

Action Environment

The action, efficacy, and stability of pTFMPP can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other substances that can interact with pTFMPP or affect its metabolism . For example, substances that inhibit the enzymes responsible for pTFMPP’s metabolism can increase its concentration and prolong its effects .

Preparation Methods

The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes, making it valuable in drug discovery and development.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar compounds to 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine include other piperazine derivatives such as:

  • 1-{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}piperazine
  • 1-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}piperazine
  • 1-{[4-Methyl-2-(trifluoromethyl)phenyl]methyl}piperazine

These compounds share the piperazine core structure but differ in the substituents on the phenyl ring. The unique combination of fluoro and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4N2/c13-10-2-1-9(11(7-10)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFNQKGOVZPLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.